molecular formula C12H16ClNO B3058177 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride CAS No. 88284-50-8

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride

Cat. No.: B3058177
CAS No.: 88284-50-8
M. Wt: 225.71 g/mol
InChI Key: BFKONFLJBMKRLJ-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride is a substituted naphthalenone derivative characterized by a dimethylamino group at the 6-position and a partially hydrogenated naphthalene ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

6-(dimethylamino)-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-13(2)10-6-7-11-9(8-10)4-3-5-12(11)14;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKONFLJBMKRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)CCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605726
Record name 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88284-50-8
Record name 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88284-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50605726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride involves several steps. One common synthetic route includes the reaction of naphthalenone with dimethylamine under specific conditions to introduce the dimethylamino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to proteins and enzymes. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
6-Amino-3,4-dihydro-1(2H)-naphthalenone (3470-53-9) -NH₂ at C6 C₁₀H₁₁NO 161.20 g/mol Intermediate in aniline synthesis; used in organic reactions due to nucleophilic amino group .
6-(Hexadecyloxy)-3,4-dihydro-1(2H)-naphthalenone (62325-07-9) -O(CH₂)₁₅CH₃ at C6 C₂₆H₄₂O₂ 386.61 g/mol Lipophilic derivative; potential applications in materials science or surfactants due to long alkyl chain .
6-(1-Methylethyl)-3,4-dihydro-1(2H)-naphthalenone (60606-92-0) -CH(CH₃)₂ at C6 C₁₃H₁₆O 188.27 g/mol Compact hydrophobic substituent; used in fragrance or polymer synthesis .
6-Bromo-3,4-dihydro-1(2H)-naphthalenone -Br at C6 C₁₀H₉BrO 225.08 g/mol Halogenated analog; reactive in cross-coupling reactions for drug discovery .
Methadone Hydrochloride (6-(dimethylamino)-4,4-diphenyl-3-heptanone hydrochloride) -N(CH₃)₂, diphenyl C₂₁H₂₇NO·HCl 345.91 g/mol Clinically used opioid; demonstrates mu-opioid receptor agonism and NMDA antagonism .

Key Structural and Functional Differences:

The dimethylamino moiety may mimic tertiary amines in opioids like methadone, enabling CNS penetration . Hydrogenation: The 3,4-dihydro structure reduces aromaticity, increasing conformational flexibility compared to fully aromatic naphthalenones.

Pharmacological Relevance: While methadone (a diphenylheptane derivative) shares the dimethylamino group, the naphthalenone core in the target compound may confer distinct pharmacokinetics (e.g., shorter half-life vs. methadone’s 15–60 hours) .

Safety and Handling: Brominated and iodinated analogs (e.g., 6-bromo or 2-iodo derivatives) require stringent safety protocols due to toxicity risks . In contrast, the dimethylamino-hydrochloride form likely poses moderate hazards, similar to methadone’s irritant properties .

Biological Activity

1(2H)-Naphthalenone, 6-(dimethylamino)-3,4-dihydro-, hydrochloride (CAS Number: 3470-53-9) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H16ClNO
  • Molecular Weight : 225.71 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 130-131°C
  • Boiling Point : 359.4 ± 31.0 °C at 760 mmHg

The biological activity of 1(2H)-Naphthalenone derivatives often involves their interaction with various biological targets, including enzymes and receptors. The dimethylamino group enhances lipophilicity, allowing better membrane penetration and interaction with target sites.

Enzyme Inhibition

Research indicates that compounds similar to 1(2H)-Naphthalenone exhibit inhibitory effects on certain enzymes, which can lead to anticancer properties. For instance, studies on structurally related naphthalenones have shown their capability to inhibit the growth of human non-small cell lung cancer cells (A549) through apoptosis induction via mitochondrial pathways .

Anticancer Activity

A study highlighted the synthesis of various flavonols and their biological activity against A549 cells. The compound exhibited an IC50 value significantly lower than that of traditional chemotherapeutics like 5-fluorouracil, indicating potent anticancer properties .

CompoundIC50 (µM)Mechanism
6l0.46 ± 0.02Induces apoptosis through mitochondrial pathways
Control (5-FU)4.98 ± 0.41Standard chemotherapy agent

Neuroprotective Effects

Another area of interest is the neuroprotective potential of naphthalenones. Compounds within this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases.

Case Study 1: Anticancer Properties

In a recent study, a series of naphthalenone derivatives were synthesized and tested against A549 cells. The results demonstrated that compounds with specific substitutions on the aromatic ring exhibited enhanced cytotoxic effects compared to others .

Case Study 2: Neuroprotection

Research has indicated that naphthalenone derivatives may also provide neuroprotective benefits by modulating apoptotic pathways in neuronal cells exposed to toxic insults . This suggests potential applications in treating conditions like Alzheimer's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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